molecular formula C18H17N9NaO9PS B12364798 sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Cat. No.: B12364798
M. Wt: 589.4 g/mol
InChI Key: KQPZJPTUFDWJIG-GBIKJYCISA-M
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Description

The compound sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a benzoxadiazole moiety, and a furodioxaphosphinin ring system, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves multiple steps, starting with the preparation of the purine base and the benzoxadiazole moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The temperature and reaction time are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines.

Scientific Research Applications

Sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.

    Biology: Investigated for its potential as a fluorescent marker due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The benzoxadiazole moiety may also contribute to its fluorescent properties, allowing it to be used as a marker in biological studies.

Comparison with Similar Compounds

Similar Compounds

    Sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol: This compound is unique due to its specific structure and combination of functional groups.

    Other Purine Derivatives: Compounds with similar purine bases but different substituents.

    Benzoxadiazole Compounds: Molecules containing the benzoxadiazole moiety but lacking the purine base.

Uniqueness

The uniqueness of this compound lies in its combination of a purine base, a benzoxadiazole moiety, and a furodioxaphosphinin ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C18H17N9NaO9PS

Molecular Weight

589.4 g/mol

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C18H18N9O9PS.Na/c19-15-12-16(22-6-21-15)26(17-13(28)14-9(34-17)5-33-37(31,32)35-14)18(23-12)38-4-3-20-7-1-2-8(27(29)30)11-10(7)24-36-25-11;/h1-2,6,9,13-14,17,20,28H,3-5H2,(H,31,32)(H2,19,21,22);/q;+1/p-1/t9-,13-,14-,17-;/m1./s1

InChI Key

KQPZJPTUFDWJIG-GBIKJYCISA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])N)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])N)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

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